molecular formula C11H14F2N2 B1490837 4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline CAS No. 2097978-57-7

4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Cat. No. B1490837
CAS RN: 2097978-57-7
M. Wt: 212.24 g/mol
InChI Key: ROANBNRMEVBENG-UHFFFAOYSA-N
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Description

4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C11H14F2N2 . It has a molecular weight of 212.24 g/mol . The compound is used for research purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can be planned based on different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to an aniline group via a difluoromethyl group . The SMILES notation for this compound is C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F .

Scientific Research Applications

Crystal Structure and DFT Studies

The crystal structure analysis of related compounds such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline demonstrates essential planarity between pyrrolidine and benzene rings. Strong N-H···O hydrogen bonds contribute to two-dimensional sheets within the crystal structure, indicating potential applications in materials science. DFT calculations correlate well with experimental data, suggesting applications in computational chemistry for modeling and predicting molecular structures and interactions (Krishnan et al., 2021).

NLO Applications

Research on new organic binary solids with phenolic coformers, including N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline derivatives, has implications for non-linear optics (NLO). The synthesis and structural characterization of these compounds offer insights into the design of materials with potential applications in optical technologies, emphasizing the influence of molecular structure on NLO properties (Draguta et al., 2015).

Electroluminescence and Photophysics

Highly luminescent tetradentate bis-cyclometalated platinum complexes using derivatives such as N,N-di(6-phenylpyridin-2-yl)aniline highlight the development of materials for electroluminescence. These complexes exhibit potential for organic light-emitting diode (OLED) applications, with significant implications for display and lighting technologies. The detailed analysis of photophysical properties provides a foundation for designing more efficient and tunable light-emitting materials (Vezzu et al., 2010).

Surface Chemistry

Studies on the bonding of nitrogen-containing organic molecules to silicon surfaces explore the role of aromaticity and highlight applications in surface chemistry and semiconductor processing. For example, the adsorption behaviors of compounds such as pyrrole and aniline on Si(001) surfaces reveal mechanisms that could be utilized in designing surface modifications for electronic materials (Cao et al., 2001).

properties

IUPAC Name

4-[3-(difluoromethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-3-1-9(14)2-4-10/h1-4,8,11H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROANBNRMEVBENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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